Hexyl cyclopropanecarboxylate
Overview
Description
Hexyl cyclopropanecarboxylate is the hexyl ester derivative of Cyclopropanecarboxylic Acid . It’s used in the synthesis of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
Cyclopropanecarboxylate, a component of Hexyl cyclopropanecarboxylate, is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane and its derivatives have found interesting applications in catalysis and are playing an increasing role in drug discovery . They have shown to be excellent biorthogonal chemical reporters .Physical And Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid, a component of Hexyl cyclopropanecarboxylate, is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility .Scientific Research Applications
Synthesis of Plant Growth Hormone Analogs : A study by Pirrung, Dunlap, and Trinks (1989) focused on synthesizing optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analog of the plant growth hormone ethylene. This synthesis has applications in affinity purification and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Building Blocks in Organic Synthesis : Reissig (1988) discussed how donor-acceptor-substituted cyclopropanes serve as versatile building blocks in organic synthesis, enabling the creation of polyfunctional compounds, carbocycles, and heterocyclic systems (Reissig, 1988).
Development of Bioactive Compounds : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units to create conformationally restricted analogs of histamine, potentially improving biological activity and enabling new bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Ring-Opening Reactions : Emmett and Kerr (2011) studied the ring-opening reactions of cyclopropane hemimalonates with indole nucleophiles, highlighting their utility in producing useful adducts with intact carboxylic acid groups (Emmett & Kerr, 2011).
Metabolism in Obesity and Kidney Disease : A study by Mika et al. (2016) found elevated levels of cyclopropaneoctanoic acid 2-hexyl in the serum of obese patients and those with chronic kidney disease, suggesting a link to high serum triacylglycerol concentrations (Mika et al., 2016).
Mechanisms in Organic Reactions : Sandbeck, Markewich, and East (2016) clarified the carbocation rearrangement mechanism using quantum-chemical computations, which is crucial for predicting product distributions in organic reactions, including petroleum modification (Sandbeck, Markewich, & East, 2016).
Fatty Acid Composition in Obesity : Śledziński et al. (2013) observed a decrease in cyclopropaneoctanoic acid 2-hexyl in the adipose tissue and serum of obese women, indicating a change in fatty acid composition associated with obesity (Śledziński et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hexyl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYCGNMYMRDZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl cyclopropanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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